

1,3,5-Trichlorobenzene solubility in water versus organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,5-Trichlorobenzene

Cat. No.: B7768115

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1,3,5-Trichlorobenzene** in Aqueous and Organic Media

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **1,3,5-trichlorobenzene** (1,3,5-TCB), a symmetrical organochlorine compound. For researchers, scientists, and professionals in drug development and environmental science, a thorough understanding of a compound's solubility is fundamental to predicting its behavior, bioavailability, and environmental fate. This document delineates the physicochemical properties of 1,3,5-TCB, explores the theoretical principles governing its solubility, presents quantitative solubility data in both water and a range of organic solvents, and provides a detailed, field-proven experimental protocol for solubility determination. The core principle of "like dissolves like" is examined, explaining the compound's poor aqueous solubility and its significantly higher solubility in nonpolar organic solvents.

Physicochemical Profile of 1,3,5-Trichlorobenzene

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. **1,3,5-Trichlorobenzene** is a synthetic, white to off-white crystalline solid.^{[1][2]} Its symmetrical structure, with chlorine atoms at positions 1, 3, and 5 on the benzene ring, results in a nonpolar molecule.^{[3][4]} This lack of a significant dipole moment is a primary determinant of its solubility behavior. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **1,3,5-Trichlorobenzene**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Cl ₃	[5]
Molecular Weight	181.45 g/mol	[6][5][7][8]
Appearance	White to off-white crystals or powder	[7]
Melting Point	63-65 °C	[7][9]
Boiling Point	208 °C	[7][9]
Water Solubility	6.0 mg/L (at 25 °C)	[3][10]
logP (Octanol/Water)	4.19 - 4.34	[4][11][12]
Vapor Pressure	0.267 - 0.58 mmHg (at 25 °C)	[1][9]

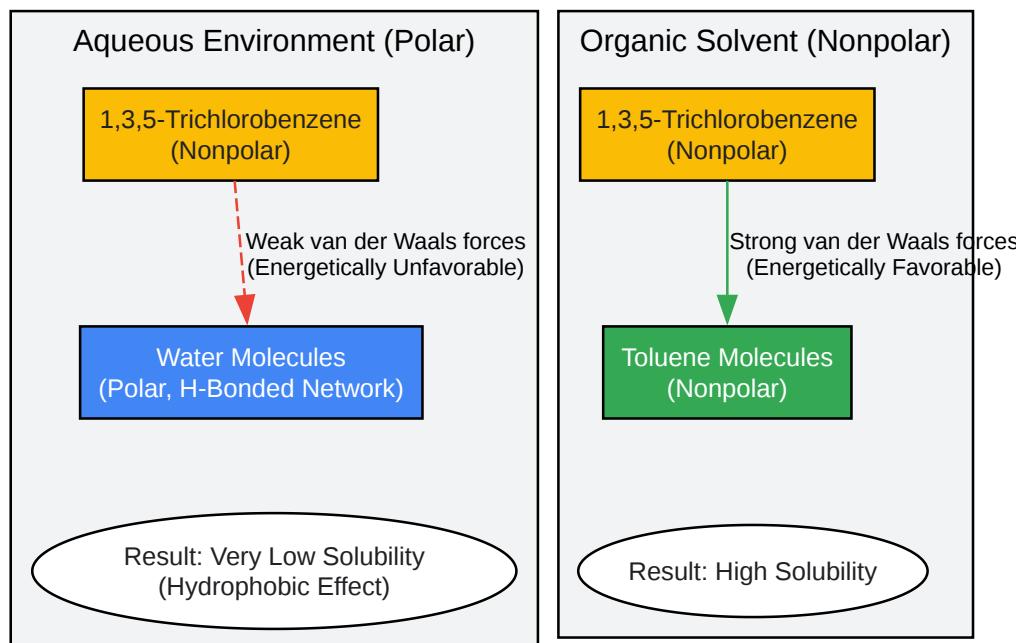
The high octanol-water partition coefficient (logP) indicates a strong preference for lipophilic (nonpolar) environments over aqueous (polar) ones, foreshadowing its low water solubility.[4][11]

Principles of Solubility: A Theoretical Framework

The "Like Dissolves Like" Paradigm

The most fundamental principle governing solubility is that "like dissolves like." [13] This means that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[14] **1,3,5-Trichlorobenzene**, being a nonpolar molecule due to its symmetrical arrangement of chloro-substituents, is expected to have low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.[3][4]

Intermolecular Forces in Solution


The dissolution process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.

- In Water (Polar Solvent): Water molecules are highly polar and form strong hydrogen bonds with each other. For 1,3,5-TCB to dissolve, it would need to disrupt this hydrogen-bonding network. However, the energy required to break these bonds is not sufficiently compensated by the weak van der Waals forces that would form between the nonpolar 1,3,5-TCB and polar water molecules. This energetic unfavorability leads to very low aqueous solubility.
- In Organic Solvents (Nonpolar/Less Polar): In nonpolar solvents like toluene or cyclohexane, the primary intermolecular forces are weaker van der Waals forces (specifically, London dispersion forces). The 1,3,5-TCB molecules can readily integrate into the solvent matrix because the solute-solvent interactions are energetically similar to the pre-existing solute-solute and solvent-solvent interactions.

Application to 1,3,5-Trichlorobenzene

The stark difference in solubility arises from this energetic balance. The hydrophobic nature of the 1,3,5-TCB molecule leads to its exclusion from the highly structured water network, while it is readily accommodated by less-structured, nonpolar organic solvents.

Diagram 1: Solute-Solvent Interactions

[Click to download full resolution via product page](#)

Caption: Contrasting interactions of 1,3,5-TCB in polar vs. nonpolar solvents.

Quantitative Solubility Profile

Aqueous Solubility

1,3,5-Trichlorobenzene is consistently reported as having very low solubility in water. Quantitative studies confirm a solubility of approximately 6.0 mg/L at 25°C.^{[3][10]} This low value classifies it as practically insoluble and is a critical parameter for environmental modeling, where it is recognized as a persistent organic pollutant that adsorbs strongly to organic matter in soil and sediment.^[10]

Solubility in Organic Solvents

As predicted by theoretical principles, 1,3,5-TCB is soluble in a variety of organic solvents.[\[1\]](#)[\[2\]](#) [\[15\]](#) A systematic study by Dong et al. (2016) experimentally determined its mole fraction solubility in several common solvents, demonstrating a clear trend consistent with polarity and molecular structure.[\[16\]](#)[\[17\]](#) The solubility generally increases with increasing temperature.[\[16\]](#) [\[17\]](#)

Table 2: Solubility of **1,3,5-Trichlorobenzene** in Various Solvents

Solvent	Type	Mole Fraction Solubility (x) at 298.15 K (25 °C)	Qualitative Description
Water	Highly Polar, Protic	$\sim 6.6 \times 10^{-6}$	Very Low / Insoluble [1] [3] [15]
Toluene	Nonpolar, Aromatic	0.3546	Very High [16] [17]
Cyclohexane	Nonpolar, Aliphatic	0.2017	High [16] [17]
Ethyl Acetate	Polar, Aprotic	0.2003	High [16] [17]
Acetone	Polar, Aprotic	0.1772	Moderate [16] [17]
n-Butanol	Polar, Protic	0.1778	Moderate [16] [17]
Isobutyl Alcohol	Polar, Protic	0.1550	Moderate [16] [17]
n-Propanol	Polar, Protic	0.1385	Moderate [16] [17]
Isopropyl Alcohol	Polar, Protic	0.1232	Lowest among tested organics [16] [17]
Benzene	Nonpolar, Aromatic	Not quantitatively found, but described as "Soluble"	Soluble [1] [3]
Ether	Slightly Polar, Aprotic	Not quantitatively found, but described as "Soluble"	Soluble [1] [3] [15]

Note: Mole fraction data was extracted from Dong, W., et al. (2016) and converted from graphical representation where necessary. Aqueous mole fraction was calculated based on a solubility of 6.0 mg/L.

The data clearly shows that the solubility is highest in the nonpolar aromatic solvent toluene, followed by the nonpolar aliphatic solvent cyclohexane. Solubility decreases in more polar solvents, with the lowest values observed in the more sterically hindered alcohol, isopropyl alcohol.[16][17]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method (OECD 105)

The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances and is detailed in the OECD Guideline for the Testing of Chemicals, Test No. 105.[18][19]

Principle

An excess amount of the test substance (1,3,5-TCB) is agitated in a flask with the solvent (e.g., purified water) at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method after separating the undissolved solid.[19][20]

Materials and Reagents

- Test Substance: Pure **1,3,5-Trichlorobenzene** (>99% purity).
- Solvent: High-purity water (e.g., HPLC-grade or equivalent).
- Glassware: Erlenmeyer flasks with glass stoppers, volumetric flasks, pipettes.
- Equipment: Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment, centrifuge, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument (e.g., HPLC-UV, GC-MS).

Step-by-Step Procedure

- Preliminary Test: A preliminary run is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.[18]
- Preparation: Add an amount of 1,3,5-TCB that is clearly in excess of its estimated solubility to several flasks.
- Solvent Addition: Add a known volume of the solvent (water) to each flask.
- Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24 to 72 hours). It is crucial to ensure that equilibrium is reached; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in the solution remains constant.[20]
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to let the excess solid settle. To ensure complete removal of undissolved particles, the samples must be centrifuged or filtered.[19]
- Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant for analysis.
- Analysis: Determine the concentration of 1,3,5-TCB in the aliquot using a pre-validated analytical method (e.g., GC-MS or HPLC-UV). Prepare a calibration curve with standards of known concentrations to quantify the result accurately.

Caption: Standard operational workflow for the OECD 105 shake-flask method.

Data Analysis and Interpretation

The final solubility is reported as the average concentration from at least three replicate flasks. The results should be expressed in units of mass per volume (e.g., mg/L) or moles per volume (mol/L) at the specified temperature.

Conclusion

The solubility of **1,3,5-trichlorobenzene** is dictated by its nonpolar, symmetrical molecular structure. It exhibits very poor solubility in water (~6.0 mg/L) due to the energetic cost of

disrupting water's hydrogen-bonded network. Conversely, it is readily soluble in nonpolar and moderately polar organic solvents, with solubility being particularly high in aromatic solvents like toluene. This differential solubility is a critical factor in its industrial applications, environmental distribution, and toxicological assessment. The standardized shake-flask method (OECD 105) provides a reliable and reproducible means for experimentally determining its solubility, yielding data essential for regulatory compliance, process design, and scientific research.

References

- ChemicalBook. (n.d.). **1,3,5-Trichlorobenzene** CAS#: 108-70-3.
- Wikipedia. (n.d.). **1,3,5-Trichlorobenzene**.
- NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST WebBook.
- The Merck Index Online. (n.d.). **1,3,5-Trichlorobenzene**.
- Guidechem. (n.d.). **1,3,5-Trichlorobenzene** 108-70-3.
- Guidechem. (n.d.). **1,3,5-Trichlorobenzene** 108-70-3 wiki.
- Santa Cruz Biotechnology. (n.d.). **1,3,5-Trichlorobenzene**.
- Smolecule. (n.d.). Buy **1,3,5-Trichlorobenzene** | 108-70-3.
- ChemBK. (2024). **1,3,5-Trichlorobenzene**.
- Stenutz. (n.d.). **1,3,5-trichlorobenzene**.
- PubChem. (n.d.). **1,3,5-Trichlorobenzene**.
- Public Services and Procurement Canada. (n.d.). Fact sheet: **1,3,5-trichlorobenzene**.
- ChemicalBook. (2025). **1,3,5-Trichlorobenzene** | 108-70-3.
- PubChem. (n.d.). **1,3,5-Trichlorobenzene-d3**.
- Dong, W., et al. (2016). Solubility and Dissolution Thermodynamics for **1,3,5-Trichlorobenzene** in Organic Solvents. *Journal of Chemical & Engineering Data*, 61(1), 156-162.
- LookChem. (n.d.). Cas 108-70-3, **1,3,5-Trichlorobenzene**.
- Sigma-Aldrich. (n.d.). **1,3,5-Trichlorobenzene** 99%.
- Chemcasts. (n.d.). Thermophysical Properties of **1,3,5-trichlorobenzene**.
- ACS Publications. (2015). Solubility and Dissolution Thermodynamics for **1,3,5-Trichlorobenzene** in Organic Solvents. *Journal of Chemical & Engineering Data*.
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University Document. (n.d.).

- University Handout. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Calgary. (2023). Solubility of Organic Compounds.
- OECD. (n.d.). Test No. 105: Water Solubility.
- NIST. (n.d.). Benzene, 1,3,5-trichloro- References. NIST WebBook.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- CymitQuimica. (n.d.). **1,3,5-Trichlorobenzene**, 98%.
- TCI Chemicals. (n.d.). **1,3,5-Trichlorobenzene**. Retrieved from TCI (Shanghai) Development Co., Ltd.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3,5-Trichlorobenzene CAS#: 108-70-3 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Buy 1,3,5-Trichlorobenzene | 108-70-3 [smolecule.com]
- 4. 1,3,5-trichlorobenzene [stenutz.eu]
- 5. scbt.com [scbt.com]
- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 7. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. guidechem.com [guidechem.com]
- 10. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 11. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3,5-Trichlorobenzene | 108-70-3 [chemicalbook.com]

- 13. chem.ws [chem.ws]
- 14. m.youtube.com [m.youtube.com]
- 15. chembk.com [chembk.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oecd.org [oecd.org]
- 19. filab.fr [filab.fr]
- 20. enamine.net [enamine.net]
- To cite this document: BenchChem. [1,3,5-Trichlorobenzene solubility in water versus organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768115#1-3-5-trichlorobenzene-solubility-in-water-versus-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com